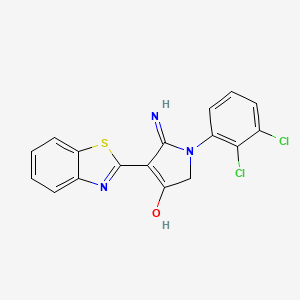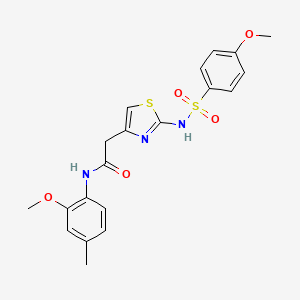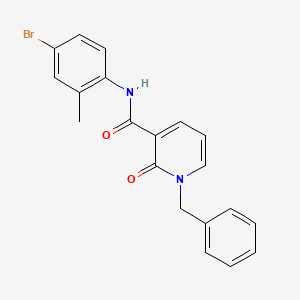
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMDP, is a chemical compound that belongs to the class of designer drugs. BMDP is a potent stimulant that has been found to have a similar chemical structure to other designer drugs such as cathinones and phenethylamines. The compound has gained popularity in the research community due to its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Coronary Vessel Dilators
1,4-Dihydropyridines with carboxy functions in the 3-, 5-, and 6-positions and substituted in the 4-position by phenyl or substituted phenyl groups, such as "1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", have been investigated for their potential as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, demonstrating a method for creating molecules with significant medical applications (Abernathy, 1978).
Antimicrobial and Antibiofilm Properties
Research on derivatives with similar structures has shown significant antimicrobial and antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These studies reveal the potential of these compounds for developing new antimicrobial agents that combat infections, especially those resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis and Chemical Modification
The synthesis and modification of dihydropyridine derivatives, including those with similar structures to the specified compound, have been extensively studied. For example, the synthesis of orally active CCR5 antagonists involves complex organic synthesis techniques, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Ikemoto et al., 2005).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of similar compounds has provided insight into their chemical properties and potential applications. For instance, studies involving X-ray crystallography and spectroscopic methods have been used to elucidate the molecular structures and interactions of these compounds, offering a foundation for further chemical and medicinal research (Saeed et al., 2020).
Eigenschaften
IUPAC Name |
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-12-16(21)9-10-18(14)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYTWFOYYXMWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
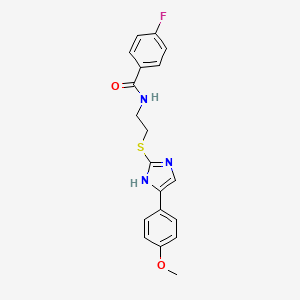

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)



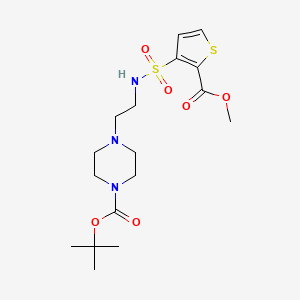
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)
